1-[11-(4-chlorophenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone
Description
1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone is a complex heterocyclic compound that features a unique fusion of multiple ring systems, including pyridine, thiophene, triazole, and pyrimidine
Properties
Molecular Formula |
C20H14ClN5OS |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
1-[11-(4-chlorophenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone |
InChI |
InChI=1S/C20H14ClN5OS/c1-9-14(10(2)27)15(12-4-6-13(21)7-5-12)16-17-18(28-20(16)23-9)19-24-11(3)25-26(19)8-22-17/h4-8H,1-3H3 |
InChI Key |
ZVCAGUWLMYBBPL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C4=NC(=NN4C=N3)C)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)C |
Canonical SMILES |
CC1=C(C(=C2C3=C(C4=NC(=NN4C=N3)C)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide and an α-halocarbonyl compound in the presence of a base such as sodium ethoxide . The reaction proceeds through a series of cyclization and alkylation steps to form the desired heterocyclic framework.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of central nervous system disorders and as an antimicrobial agent.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential side effects.
Mechanism of Action
The mechanism of action of 1-[7-(4-Chlorophenyl)-2,9-dimethylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **1-[7-(4-Methoxyphenyl)-2,
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
